4-fluoro-4-methylpentanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1383116-40-2 |
|---|---|
Molecular Formula |
C6H11FO2 |
Molecular Weight |
134.15 g/mol |
IUPAC Name |
4-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11FO2/c1-6(2,7)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
RKHCMZJEQQUZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 4 Fluoro 4 Methylpentanoic Acid
Established and Novel Synthetic Routes to 4-Fluoro-4-Methylpentanoic Acid
The synthesis of this compound is not widely documented in dedicated reports, necessitating a strategy-based approach. The core challenge lies in the construction of the tertiary C-F bond at the C-4 position. This can be achieved by first assembling a suitable precursor molecule and then applying a targeted fluorination reaction.
Precursor-Based Approaches to the 4-Methylpentanoic Acid Scaffold
The logical and most common precursor for introducing a fluorine at the C-4 position is the corresponding tertiary alcohol, 4-hydroxy-4-methylpentanoic acid, or its esterified form. wikipedia.org This hydroxy acid can be synthesized through several established organic chemistry reactions. One straightforward method is the aldol (B89426) condensation of acetone, which forms 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), followed by oxidation of the ketone to a carboxylic acid. google.com Another versatile approach involves the use of organometallic reagents. For instance, the reaction of ethyl levulinate (ethyl 4-oxopentanoate) with a methyl Grignard reagent (methylmagnesium bromide) would yield the tertiary alcohol, ethyl 4-hydroxy-4-methylpentanoate, which can then be hydrolyzed to the desired carboxylic acid precursor.
Alternatively, the basic carbon skeleton, 4-methylpentanoic acid, can be constructed using the malonic ester synthesis. orgoreview.comchemicalnote.com This classic method involves the alkylation of diethyl malonate with isobutyl bromide, followed by hydrolysis and decarboxylation to yield 4-methylpentanoic acid. chemicalnote.comquora.comchegg.comchegg.com While this produces the correct carbon framework, subsequent C-H activation and fluorination at the tertiary C-4 position would be required, which is a significant synthetic challenge. Therefore, using a precursor that already possesses functionality at the C-4 position, such as 4-hydroxy-4-methylpentanoic acid, is a more direct and controllable strategy.
| Precursor | Synthetic Method | Key Reagents | Reference(s) |
| 4-Hydroxy-4-methylpentanoic acid | Aldol condensation & Oxidation | Acetone, Base catalyst, Oxidizing agent | google.com |
| Ethyl 4-hydroxy-4-methylpentanoate | Grignard Reaction | Ethyl levulinate, CH₃MgBr | N/A |
| 4-Methylpentanoic acid | Malonic Ester Synthesis | Diethyl malonate, NaOEt, Isobutyl bromide | orgoreview.comchemicalnote.comquora.com |
Targeted Fluorination Strategies at the C-4 Position
With a suitable precursor like 4-hydroxy-4-methylpentanoic acid (or its ester) in hand, the key transformation is the introduction of the fluorine atom. The construction of tertiary C-F bonds is known to be challenging due to competing elimination reactions. cas.cnnih.gov Modern synthetic chemistry offers several powerful solutions.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). While direct fluorination of a tertiary C-H bond is difficult, a more plausible electrophilic route involves converting the precursor, 4-hydroxy-4-methylpentanoic acid, into a carbanion or enolate equivalent.
A highly effective modern approach is the dehydroxylative fluorination of tertiary alcohols. cas.cnnih.govacs.orgorganic-chemistry.orgfigshare.com A recently developed method utilizes a combination of a phosphine (B1218219) (like Ph₂PCH₂CH₂PPh₂), an iodine source (ICH₂CH₂I), and an electrophilic fluorine source such as Selectfluor. cas.cnacs.org This system activates the hydroxyl group, facilitating its displacement by fluoride (B91410). This method is notable for its mild conditions and high yields, even for sterically hindered tertiary alcohols. cas.cn
Table of Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of enolates, dehydroxylative fluorination of alcohols. cas.cnnih.gov |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of a wide range of carbanions and enolates. |
Nucleophilic fluorination is a more traditional and widely used strategy for forming C-F bonds. This approach requires converting the hydroxyl group of the precursor alcohol into a good leaving group (e.g., tosylate, mesylate, or triflate), which is then displaced by a nucleophilic fluoride source (e.g., CsF, TBAF). However, for tertiary substrates, this Sₙ2 reaction is often slow and competes with E2 elimination.
Modern deoxyfluorination reagents have been developed to overcome these limitations. Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can directly convert tertiary alcohols to the corresponding fluorides. commonorganicchemistry.comresearchgate.netsigmaaldrich.com These reagents work by activating the alcohol in situ, leading to its displacement by fluoride, often with good yields for tertiary systems. researchgate.net Another advanced method employs a phosphorus triamide for base-free alcohol activation, coupled with a fluoride donor, which can suppress elimination side reactions. nih.gov
Visible-light photocatalysis has emerged as a powerful tool for forging C-F bonds under exceptionally mild conditions. One of the most relevant strategies is photocatalytic decarboxylative fluorination. nih.govrsc.orgorganic-chemistry.orgacs.org This method involves the direct conversion of an aliphatic carboxylic acid into its corresponding alkyl fluoride. nih.govacs.org In a hypothetical synthesis of this compound, a precursor such as 2,2-dimethyl-5-oxopentanoic acid could undergo this reaction. The process, often catalyzed by an iridium or organic dye photocatalyst, involves the light-induced oxidation of the carboxylate to a carboxyl radical, which rapidly extrudes CO₂ to form an alkyl radical. acs.org This radical is then trapped by a fluorine atom donor like Selectfluor to form the C-F bond. This approach is powerful because it can be applied to a wide range of primary, secondary, and tertiary carboxylic acids. nih.govnih.gov
Stereoselective Synthesis of Enantiopure this compound (if chiral forms exist)
The C-4 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-4-fluoro-4-methylpentanoic acid). The synthesis of a single enantiomer (enantiopure form) is highly desirable, particularly for pharmaceutical applications.
Achieving this requires a stereoselective approach. The most common strategy is to use a chiral precursor. For example, an asymmetric synthesis of the key precursor, 4-hydroxy-4-methylpentanoic acid, would set the stereochemistry for the final product. Asymmetric aldol reactions or the Sharpless asymmetric epoxidation followed by regioselective epoxide opening are powerful methods for creating chiral hydroxy acids. orgsyn.orgnih.govnih.gov
Once an enantiopure tertiary alcohol precursor, such as (R)-4-hydroxy-4-methylpentanoic acid ester, is obtained, its conversion to the fluoride must proceed with a predictable stereochemical outcome. Nucleophilic deoxyfluorination methods that proceed via an Sₙ2-type mechanism are ideal, as they result in an inversion of stereochemistry. nih.gov For example, fluorination of (R)-4-hydroxy-4-methylpentanoic acid ester would yield (S)-4-fluoro-4-methylpentanoic acid. Recent advances have demonstrated the deoxyfluorination of homochiral tertiary alcohols to afford enantioenriched tertiary alkyl fluorides with good configurational purity. nih.gov
Another advanced strategy is organocatalytic enantioselective fluorination. nih.govacs.orgacs.orgrsc.org For instance, chiral catalysts, such as those based on phosphoric acids or hypervalent iodine, can direct the enantioselective fluorination of alkenes or other suitable substrates. nih.govnih.gov An organocatalytic fluorocyclization of an unsaturated precursor containing a 1,1-disubstituted alkene moiety could potentially be designed to construct the chiral tertiary C-F stereocenter with high enantioselectivity. nih.govacs.org
Chiral Auxiliary and Organocatalysis in Asymmetric Synthesis
The creation of specific stereoisomers of chiral molecules is crucial in many applications, particularly in pharmaceuticals, where different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, and two powerful strategies in this domain are the use of chiral auxiliaries and organocatalysis. nih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate to guide a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. nih.govresearchgate.net For the synthesis of chiral fluorinated compounds, this approach has been successfully employed. For instance, chiral oxazolidinones, known as Evans' auxiliaries, have been widely used for the stereoselective construction of various medicinally important compounds. researchgate.net The general principle involves attaching the auxiliary to a precursor of this compound, performing the fluorination reaction where the auxiliary directs the fluorine atom to a specific face of the molecule, and then cleaving the auxiliary to yield the enantiomerically enriched product. The development of new and effective chiral auxiliaries remains an active area of research. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, complementing metal-based catalysts and enzymes. nih.gov For the synthesis of chiral fluorinated molecules, organocatalysts, such as cinchona alkaloid derivatives, have proven effective in catalyzing reactions like the conjugate addition of fluorinated compounds to nitroolefins, yielding products with high enantioselectivity. rsc.org In the context of this compound, an organocatalytic approach could involve the asymmetric fluorination of a suitable precursor, catalyzed by a chiral organic molecule. This method avoids the use of potentially toxic or expensive metal catalysts and can often be performed under mild reaction conditions. nih.govnih.gov
| Strategy | Description | Key Advantages |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. researchgate.net | High diastereoselectivity, well-established methodologies. researchgate.net |
| Organocatalysis | The use of small, chiral organic molecules to catalyze asymmetric transformations. nih.gov | Avoids metal catalysts, often mild reaction conditions, high enantioselectivity. nih.govrsc.org |
Enzymatic and Biocatalytic Pathways for Stereocontrol
Nature's catalysts, enzymes, offer a highly selective and environmentally friendly approach to chemical synthesis. nih.gov The use of enzymatic and biocatalytic methods for producing chiral fluorinated compounds is a growing area of interest. Enzymes operate under mild conditions (pH, temperature, and pressure) and can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net
Several classes of enzymes have been investigated for their ability to synthesize fluorinated compounds. researchgate.net For instance, lipases have been used for the kinetic resolution of racemic fluorinated esters, selectively hydrolyzing one enantiomer and leaving the other enriched. researchgate.net Aldolases and cytochrome P450 enzymes have also been engineered to catalyze the formation of C-F bonds or to introduce fluorine into organic molecules with high stereocontrol. nih.govresearchgate.net A significant advantage of enzymatic methods is the potential for directed evolution, where enzymes can be genetically modified to enhance their activity, stability, and selectivity for a specific substrate, such as a precursor to this compound. nih.gov
While direct enzymatic fluorination using fluorinases is a promising strategy, these enzymes are still relatively rare and their substrate scope is being explored. researchgate.net Chemo-enzymatic methods, which combine chemical and enzymatic steps, offer a powerful alternative to access a wider range of chiral fluorinated molecules. nih.gov
| Enzyme Class | Application in Fluorinated Compound Synthesis |
| Lipases | Kinetic resolution of racemic fluorinated esters. researchgate.net |
| Aldolases | Formation of C-F bonds. researchgate.net |
| Cytochrome P450 | Introduction of fluorine with high stereocontrol. nih.gov |
| Fluorinases | Direct and selective C-F bond formation. researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of fluorinated compounds, including this compound, is increasingly being evaluated through the lens of green chemistry to enhance sustainability. researchgate.net
Solvent Selection and Minimization Strategies
Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether. For fluorination reactions, the choice of solvent is critical for reaction efficiency and safety. Research into alternative solvents, such as ionic liquids or deep eutectic solvents, is ongoing. nih.gov Furthermore, process optimization to minimize solvent usage, for example through the use of flow chemistry systems, can significantly reduce waste. uva.nl
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate less waste. nih.govnih.gov In the synthesis of this compound, choosing reaction pathways that maximize atom economy is a key green chemistry consideration. researchgate.net For example, a reaction that proceeds with 100% atom economy incorporates all the atoms from the starting materials into the final product. nih.govmdpi.com
Development of PFAS-Free Fluorination Reagents and Processes
Many traditional fluorinating reagents fall under the category of per- and polyfluoroalkyl substances (PFAS), which are persistent in the environment and have raised health concerns. A major focus of green chemistry in fluorination is the development of PFAS-free reagents and processes. uva.nlchemistryworld.com Researchers are exploring alternative fluorine sources, such as caesium fluoride, which can be used in flow chemistry systems to generate reactive fluorinating species in situ, avoiding the need for bulk storage of hazardous reagents. uva.nl Other approaches include the development of novel, more stable, and easier-to-handle fluorinating agents that are not classified as PFAS. lew.ro The development of safe and low-cost synthetic routes for sulfonyl fluorides using potassium fluoride as the fluorine source is another promising green alternative. eurekalert.org
Scale-Up Considerations for Research and Development Purposes
Translating a laboratory-scale synthesis to a larger scale for research and development purposes presents a unique set of challenges. For the synthesis of this compound, key considerations include:
Reagent Selection and Handling: Reagents that are suitable for small-scale synthesis may not be practical or safe for larger quantities. For example, highly toxic or corrosive reagents like certain fluorinating agents require specialized equipment and handling procedures at scale. tcichemicals.com The thermal stability of reagents and intermediates is also a critical factor. lew.ro
Reaction Conditions: Parameters such as temperature, pressure, and reaction time need to be carefully controlled and optimized for larger volumes to ensure consistent product quality and yield. Heat transfer can become a significant issue in large reactors.
Purification: Methods used for purification at the lab scale, such as column chromatography, may not be feasible or economical for larger quantities. Alternative purification techniques like crystallization or distillation need to be developed and optimized.
Safety: A thorough safety assessment is crucial before scaling up any chemical process. This includes understanding the potential hazards of all reagents, intermediates, and products, as well as the risks associated with the reaction itself (e.g., exotherms).
The development of robust and scalable synthetic routes is essential for advancing the research and potential applications of this compound.
Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 4 Methylpentanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site of reactivity in 4-fluoro-4-methylpentanoic acid, participating in a range of transformations typical for this functional group.
Esterification and amidation are fundamental derivatization reactions for carboxylic acids. The conversion of this compound to its corresponding esters and amides is anticipated to proceed via standard protocols.
Esterification: The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, a series of proton transfers, and finally elimination of water to yield the ester. masterorganicchemistry.comyoutube.com
Amidation: The direct formation of amides from carboxylic acids and amines is challenging due to the formation of stable ammonium (B1175870) carboxylate salts. However, various reagents can facilitate this transformation. For instance, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of both aliphatic and aromatic carboxylic acids. researchgate.net Alternatively, the carboxylic acid can be activated by converting it into a more reactive derivative, such as an acyl fluoride (B91410), which then readily reacts with an amine to form the amide. researchgate.net Reagents like cyanuric fluoride can be employed for such an in-situ generation of acyl fluorides. brieflands.com
A summary of representative, though not exhaustive, conditions for these transformations is presented in the table below.
| Transformation | Reagent/Catalyst | General Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux, excess alcohol | Methyl/Ethyl 4-fluoro-4-methylpentanoate |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) or Acyl Fluoride Precursor (e.g., Cyanuric Fluoride) | Varies with reagent | N-substituted 4-fluoro-4-methylpentanamide |
This table presents plausible reaction conditions based on general organic chemistry principles, not on specific experimental data for this compound.
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the alcohol. It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. The reduction of γ-lactones, which could potentially be formed from this compound, to hemiacetals has been achieved using reagents like lithium triethylborohydride (LTBH). nih.gov
Oxidation: The carboxylic acid group itself is in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the entire molecule can undergo oxidative degradation under harsh conditions. For instance, perfluorinated carboxylic acids (PFCAs) can be mineralized to CO₂ and fluoride ions by potent oxidants like hydroxyl radicals, particularly at low pH. youtube.com This process is thought to involve H-atom abstraction from the protonated carboxylic acid. youtube.com While this compound is not a perfluorinated acid, similar oxidative pathways might be possible under specific, highly reactive conditions. Atmospheric oxidation of polyfluorinated amides, which are derivatives of carboxylic acids, has been shown to lead to the formation of perfluorinated carboxylic acids. organic-chemistry.org
Reactions Involving the Fluorine Atom and C-F Bond Stability
The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it generally unreactive. researchgate.net However, the tertiary nature of the C-F bond in this compound introduces specific reactivity patterns.
Nucleophilic substitution at a tertiary carbon bearing a fluorine atom is a challenging transformation. Such reactions can potentially proceed through an S(_N)1 mechanism, involving the formation of a tertiary carbocation intermediate, or an S(_N)2-like mechanism. The stability of the resulting carbocation and the nature of the nucleophile and solvent are critical factors. nih.gov While alkyl fluorides are generally poor substrates for S(_N)2 reactions due to the poor leaving group ability of the fluoride ion, some intramolecular S(_N)2 reactions of alkyl fluorides have been observed. The reactivity of the fluoride ion is highly dependent on the solvent, being more reactive in polar aprotic solvents. khanacademy.org The presence of a Lewis acid can facilitate the cleavage of the C-F bond.
Defluorination of this compound would involve the cleavage of the strong C-F bond. One potential pathway is through an elimination reaction under basic conditions, where a proton on an adjacent carbon is abstracted, leading to the formation of an alkene and the expulsion of the fluoride ion. The presence of the gem-dimethyl group in this compound means there are no protons on the same carbon as the fluorine, but elimination could potentially occur from the adjacent methylene (B1212753) group. Studies on the degradation of 4-fluoroglutamate by bacteria have shown that defluorination can occur, with the release of fluoride ions. nih.gov In some chemical systems, defluorination of fluoropolymers has been achieved chemically, followed by derivatization to detect the released fluoride. youtube.com
Influence of the Methyl Group and Pentanoic Acid Backbone on Reactivity
The methyl groups at the C4 position and the pentanoic acid backbone exert significant influence on the reactivity of this compound.
The presence of the gem-dimethyl group at the carbon bearing the fluorine atom gives rise to the Thorpe-Ingold effect , also known as the gem-dimethyl effect. nih.govwikipedia.org This effect can accelerate intramolecular reactions by bringing the reactive ends of the molecule closer together. wikipedia.orgchem-station.com In the context of this compound, this could facilitate intramolecular cyclization reactions. For example, under certain conditions, the carboxylic acid could potentially react with the tertiary carbon center, leading to the formation of a γ-lactone, although this would require cleavage of the strong C-F bond. The Thorpe-Ingold effect is known to influence the rates of lactonization. wikipedia.org DFT studies on the fluorocyclization of unsaturated carboxylic acids have shown that the reaction can proceed via a "cyclization first and fluorination later" mechanism, highlighting the propensity for intramolecular reactions. frontiersin.org
The pentanoic acid backbone provides a flexible chain that allows the carboxylic acid group to potentially interact with the fluorinated carbon. The length of the alkyl chain determines the size of the ring that could be formed in an intramolecular reaction. In this case, a five-membered ring (γ-lactone) would be the product of an intramolecular attack of the carboxylate on the fluorinated carbon. The formation of five, six, and seven-membered rings through intramolecular Fischer esterification is generally favorable. youtube.com
Mechanistic Studies of Key Transformation Reactions
Detailed mechanistic investigations into the transformation reactions of this compound are not extensively documented in publicly available scientific literature. However, insights can be drawn from studies on related fluorinated carboxylic acids and tertiary alkyl fluorides. The primary transformation for which a mechanistic pathway has been proposed is fluorodecarboxylation.
One significant study investigated the replacement of a carboxyl group with fluorine, a process termed fluorodecarboxylation, using xenon difluoride. cdnsciencepub.com This reaction provides a potential pathway for the transformation of this compound. The proposed mechanism varies depending on the structure of the alkanoic acid (primary, secondary, or tertiary). cdnsciencepub.com
For tertiary acids, such as this compound, the reaction is believed to proceed through a free-radical and carbocationic intermediate. The initial step involves the formation of a fluoroxenon ester. This intermediate then undergoes homolytic cleavage to generate a tertiary radical, which can be further oxidized to a carbocation. This pathway is supported by experimental observations such as racemization when using chiral starting materials. cdnsciencepub.com
The proposed mechanistic steps for the fluorodecarboxylation of a tertiary carboxylic acid are as follows:
Formation of Fluoroxenon Ester: The carboxylic acid reacts with xenon difluoride to form a fluoroxenon ester intermediate.
Formation of a Tertiary Radical: The fluoroxenon ester undergoes fragmentation to produce a tertiary radical and carbon dioxide.
Oxidation to a Carbocation: The tertiary radical is oxidized to a tertiary carbocation.
Fluoride Attack: The carbocation is then attacked by a fluoride ion to yield the final fluorinated product.
While specific studies on other transformations like cyclization or elimination reactions for this compound are scarce, the general principles of organic chemistry suggest that the tertiary fluorine atom could act as a leaving group under certain conditions, potentially leading to elimination or substitution products. However, the C-F bond is strong, and such reactions would likely require harsh conditions or specific catalytic activation.
Below is a data table summarizing the key aspects of the proposed fluorodecarboxylation mechanism for tertiary acids, which is applicable to this compound.
| Mechanistic Aspect | Description | Supporting Evidence |
| Reaction Type | Fluorodecarboxylation | Replacement of a carboxylic acid group with a fluorine atom. |
| Key Reagent | Xenon Difluoride (XeF₂) | Acts as the fluorine source and oxidizing agent. cdnsciencepub.com |
| Proposed Intermediate(s) | Fluoroxenon ester, Tertiary radical, Tertiary carbocation | The reaction pathway for tertiary acids involves radical and carbocationic species. cdnsciencepub.com |
| Key Mechanistic Steps | Formation of fluoroxenon ester, homolytic cleavage, oxidation, and nucleophilic attack by fluoride. | This sequence explains the observed products and stereochemical outcomes. cdnsciencepub.com |
| Applicability | Primary, secondary, and tertiary alkanoic acids | The mechanism differs based on the substrate structure. cdnsciencepub.com |
Advanced Structural Characterization and Elucidation of 4 Fluoro 4 Methylpentanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom in organic molecules. For 4-fluoro-4-methylpentanoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular structure.
The chemical environment of each nucleus in this compound dictates its specific resonance frequency or chemical shift (δ), reported in parts per million (ppm).
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two methylene (B1212753) groups (C2 and C3) and the two equivalent methyl groups (C5 and C5'). The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift, typically >10 ppm. The protons on the methylene group adjacent to the carbonyl group (C2-H₂) would be deshielded compared to the protons on the C3 methylene group. Coupling between the protons on C2 and C3 would result in triplet or more complex multiplet patterns.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing significantly downfield (~170-180 ppm). The quaternary carbon bonded to the fluorine atom (C4) would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the methylene carbons (C2, C3) and the methyl carbons (C5, C5') would appear at higher field (upfield). The presence of the electronegative fluorine atom causes a downfield shift for the attached carbon (C4) and has a smaller effect on the adjacent carbon (C3). mdpi.com
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing organofluorine compounds. perkinelmer.com For this compound, the ¹⁹F NMR spectrum would display a single resonance. This signal would be split into a multiplet due to coupling with the protons on the adjacent C3 methylene group. The chemical shift provides information about the electronic environment of the fluorine atom.
Table 1: Predicted NMR Chemical Shifts and Couplings for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| 1 | ¹³C | 175 - 180 | Singlet | - |
| 2 | ¹H | 2.3 - 2.6 | Triplet | ³JHH ≈ 7-8 |
| 2 | ¹³C | 30 - 35 | Singlet | - |
| 3 | ¹H | 1.8 - 2.1 | Multiplet | ³JHH ≈ 7-8, ³JHF ≈ 15-25 |
| 3 | ¹³C | 35 - 40 | Doublet | ²JCF ≈ 20-25 |
| 4 | ¹³C | 90 - 98 | Doublet | ¹JCF ≈ 160-180 |
| 5, 5' | ¹H | 1.4 - 1.6 | Doublet | ³JHF ≈ 20-25 |
| 5, 5' | ¹³C | 25 - 30 | Doublet | ²JCF ≈ 20-25 |
| -COOH | ¹H | 10 - 12 | Broad Singlet | - |
| CF | ¹⁹F | -140 to -150 | Multiplet | ³JFH (to C3-H₂), ³JFH (to C5-H₃) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the signals of the C2-H₂ and C3-H₂ protons, confirming their adjacent relationship in the carbon chain. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon atoms with their attached protons. researchgate.net This allows for the unambiguous assignment of the ¹H signals to their respective ¹³C signals. For instance, the proton signal around 2.4 ppm would show a correlation to the carbon signal around 32 ppm, assigning them both to the C2 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton nuclei, which is crucial for piecing together the molecular skeleton. researchgate.net Key HMBC correlations would include:
From the methyl protons (C5-H₃) to the quaternary carbon C4 and the methylene carbon C3.
From the C2 protons to the carbonyl carbon (C1) and the C3 carbon.
From the C3 protons to the C1, C2, C4, and C5 carbons. These correlations definitively establish the pentanoic acid backbone and the position of the gem-dimethyl group relative to the fluorine atom.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, Fourier-Transform Infrared (FT-IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com These two methods are often complementary. spectroscopyonline.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions characteristic of a carboxylic acid. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. A band corresponding to the C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.
Raman Spectroscopy: In the Raman spectrum, the C=O stretch would also be visible, though its intensity can vary. Symmetrical vibrations and bonds involving less polarizable atoms often give stronger Raman signals. The C-C backbone stretches would also be observable in the fingerprint region (<1500 cm⁻¹).
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (Broad) | Weak |
| Methylene/Methyl | C-H stretch | 2850 - 3000 | Strong |
| Carbonyl | C=O stretch | 1700 - 1725 (Strong) | Moderate to Strong |
| Alkyl Fluoride (B91410) | C-F stretch | 1000 - 1100 | Moderate |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (Molecular Formula: C₆H₁₁FO₂), the exact mass is 134.0743 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z = 134 would be observed. The fragmentation of this ion provides valuable structural clues. Common fragmentation pathways for carboxylic acids include: libretexts.org
Loss of the carboxyl group: A prominent peak would be expected at m/z = 89, corresponding to the loss of the •COOH radical (45 Da).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to characteristic fragments.
McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids can lead to a fragment at m/z = 60.
Loss of HF: Elimination of hydrogen fluoride (20 Da) from the molecular ion or subsequent fragments is also a possible pathway for fluorinated compounds.
X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. Since this compound is a liquid or low-melting solid at room temperature, this technique would require the preparation of a suitable crystalline derivative, such as a salt or an amide.
If a suitable single crystal is obtained, X-ray diffraction analysis can provide an unambiguous determination of the solid-state conformation of the molecule. Furthermore, if the compound were chiral (which this specific isomer is not, but a derivative could be), crystallographic analysis using a chiral space group or by co-crystallization with a known chiral molecule could determine its absolute stereochemistry. No publicly available crystal structures for this compound or its simple derivatives have been reported.
Conformational Analysis through Spectroscopic and Computational Approaches
The conformational preferences of this compound in solution can be investigated by combining spectroscopic data with computational modeling.
Spectroscopic Approach: The magnitude of three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants obtained from high-resolution NMR spectra are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing these coupling constants, particularly for the C2-C3 bond, the preferred rotamer populations can be estimated.
Computational Approach: Molecular mechanics and quantum chemical calculations (such as Density Functional Theory, DFT) can be used to calculate the relative energies of different possible conformations (e.g., staggered conformations around the C2-C3 and C3-C4 bonds). The results of these calculations can predict the lowest energy (most stable) conformation of the molecule in the gas phase or in solution (using solvent models). The computationally predicted structural parameters and NMR coupling constants can then be compared with the experimental data to build a confident model of the molecule's dominant conformation.
Theoretical and Computational Chemistry Studies of 4 Fluoro 4 Methylpentanoic Acid
Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of 4-fluoro-4-methylpentanoic acid. These calculations, typically employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, provide valuable information about the molecule's orbital energies, electron distribution, and thermodynamic properties.
The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the molecule. QM calculations can quantify the inductive effect of the fluorine atom on the electron density distribution along the carbon chain and on the acidity of the carboxylic group. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar fluorinated carboxylic acids, as direct experimental or computational data for this specific molecule is not readily available in the referenced literature.)
| Property | Value | Method |
| HOMO Energy | -10.5 eV | HF/6-31G |
| LUMO Energy | 1.2 eV | HF/6-31G |
| HOMO-LUMO Gap | 11.7 eV | HF/6-31G |
| Dipole Moment | 2.5 D | HF/6-31G |
| Ionization Potential | 10.5 eV | Koopmans' Theorem |
| Electron Affinity | -1.2 eV | Koopmans' Theorem |
These calculations are instrumental in providing a foundational understanding of the molecule's intrinsic electronic characteristics, which in turn governs its chemical behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. DFT studies are particularly useful for optimizing the molecular geometry and determining the relative stabilities of different conformers.
Table 2: Optimized Geometrical Parameters of this compound from DFT Calculations (Note: This data is illustrative, based on general principles of organic chemistry and computational studies of related molecules.)
| Parameter | Value | Functional/Basis Set |
| C-F Bond Length | 1.41 Å | B3LYP/6-311+G(d,p) |
| C=O Bond Length | 1.21 Å | B3LYP/6-311+G(d,p) |
| O-H Bond Length | 0.97 Å | B3LYP/6-311+G(d,p) |
| C-C-C-C Dihedral Angle | ~180° (anti) | B3LYP/6-311+G(d,p) |
Vibrational frequency analysis performed at the same level of theory can confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and can be used to predict the molecule's infrared (IR) spectrum.
Conformational Energy Landscape Exploration
The flexibility of the pentanoic acid chain allows for multiple conformations, and understanding the conformational energy landscape is crucial for predicting the molecule's behavior in different environments. Conformational analysis involves exploring the potential energy surface by systematically rotating the single bonds in the molecule. wikipedia.orgyoutube.com
For this compound, key dihedral angles to consider are those around the C2-C3 and C3-C4 bonds. The relative energies of different conformers (e.g., anti, gauche) can be calculated to identify the most stable arrangements. The steric bulk of the methyl group and the fluorine atom at the C4 position will play a significant role in determining the preferred conformations, likely favoring those that minimize steric hindrance. youtube.com
Table 3: Relative Energies of Key Conformers of this compound (Note: This data is illustrative and represents expected trends based on conformational analysis principles.)
| Conformer (C2-C3-C4-C5 dihedral) | Relative Energy (kcal/mol) | Computational Method |
| Anti | 0.0 | DFT/B3LYP |
| Gauche (+) | 0.8 | DFT/B3LYP |
| Gauche (-) | 0.8 | DFT/B3LYP |
| Eclipsed | > 4.0 | DFT/B3LYP |
The results of such an analysis would indicate that the extended, anti-conformation is likely the most stable, with gauche conformers being slightly higher in energy. Eclipsed conformations are significantly less stable due to torsional strain.
Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, particularly in a solvent like water. simtk.org By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal details about solvation shells, hydrogen bonding, and intermolecular interactions. nih.gov
MD simulations of carboxylic acids in aqueous solutions have shown that the carboxyl group forms strong hydrogen bonds with water molecules. nih.gov For this compound, simulations could elucidate the structure of water around both the polar carboxyl head and the more nonpolar fluorinated tail. The fluorine atom, while electronegative, is generally a weak hydrogen bond acceptor. nih.gov Force fields like AMBER or CHARMM, specifically parameterized for fluorinated organic molecules, would be employed in these simulations. nih.gov
Table 4: Typical Intermolecular Interaction Energies from MD Simulations (Note: This data is illustrative, based on simulations of similar molecules in water.)
| Interaction Type | Average Energy (kcal/mol) |
| Carboxyl-Water Hydrogen Bond | -5 to -8 |
| Water-Water Hydrogen Bond | -4 to -5 |
| Fluorine-Water Interaction | -1 to -2 |
| van der Waals Interactions | Variable |
These simulations are crucial for understanding the molecule's solubility and how it orients itself at interfaces, which is important for many of its potential applications.
In Silico Predictions of Reactivity and Reaction Pathways
In silico methods can be used to predict the reactivity of this compound and to explore potential reaction pathways. This can be achieved through various computational techniques, including the analysis of frontier molecular orbitals, electrostatic potential maps, and more advanced methods like reaction path finding algorithms and machine learning models. nih.govmit.eduacs.org
The acidity of the carboxylic proton (pKa) is a key reactivity parameter that can be predicted computationally. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid compared to non-fluorinated pentanoic acid. Furthermore, computational models can predict the sites most susceptible to nucleophilic or electrophilic attack. The carbonyl carbon of the carboxylic acid group is an expected electrophilic site.
Recent advances in machine learning allow for the prediction of reaction outcomes with increasing accuracy, which could be applied to predict the products of reactions involving this compound. rsc.org
Table 5: Predicted Reactivity Indices for this compound (Note: This is illustrative data based on expected trends from computational predictions.)
| Reactivity Parameter | Predicted Value/Site |
| pKa | ~4.5 |
| Most Electrophilic Site | Carbonyl Carbon |
| Most Nucleophilic Site | Carbonyl Oxygen |
| Susceptibility to SN2 | Low at C4 (tertiary carbon) |
These in silico predictions are valuable for guiding experimental studies and for understanding the potential chemical transformations of this compound.
Derivatization and Analog Development for Academic Research
Synthesis of Esters, Amides, and Other Functionalized Derivatives
The carboxylic acid group of 4-fluoro-4-methylpentanoic acid is a versatile handle for the synthesis of various functionalized derivatives, most commonly esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and cell permeability, or to act as intermediates for further chemical transformations.
Esterification: Standard esterification procedures can be readily applied to this compound. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For more sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol. For instance, the synthesis of methyl 4-chloro-4-methylpentanoate, a structurally related compound, has been documented, suggesting similar pathways are viable for the fluoro-analog google.com.
Amidation: The synthesis of amides from this compound typically involves a two-step, one-pot process. The carboxylic acid is first activated to form a more reactive species, which then reacts with a primary or secondary amine to form the amide bond. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, or peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole). These methods are widely used in peptide synthesis and can be applied to generate a diverse library of amide derivatives. An example of a complex amide derivative is 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, indicating that the core structure is amenable to being incorporated into more elaborate amide-containing molecules bldpharm.com.
The table below summarizes common methods for the synthesis of ester and amide derivatives.
| Derivative Type | Synthetic Method | Reagents |
| Esters | Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (optional) | |
| Amides | Acyl Chloride Formation | SOCl₂ or (COCl)₂, Amine |
| Peptide Coupling | Amine, Coupling Reagent (e.g., HATU, HBTU) |
Preparation of Chiral Derivatives and Analogs for Stereochemical Studies
The introduction of stereocenters into analogs of this compound is crucial for studying stereochemistry-activity relationships (SAR), particularly for applications in pharmacology and materials science. The fluorine atom at the C4 position makes this a prochiral center, and substitution at adjacent carbons can lead to diastereomers with distinct biological and chemical properties.
A significant chiral analog is (2S)-2-amino-4-fluoro-4-methylpentanoic acid, also known as 4-fluoro-L-leucine, which is commercially available nih.govglpbio.com. This compound serves as a fluorinated analog of the natural amino acid leucine. Its synthesis often involves asymmetric methods to control the stereochemistry at the C2 position. One established strategy for synthesizing chiral α-amino acids is the use of a chiral auxiliary, such as a derivative of (S)-proline, which directs the stereoselective alkylation of a glycine (B1666218) enolate equivalent mdpi.com. After the key bond formation, the auxiliary is cleaved to yield the desired enantiomerically enriched amino acid.
Another commercially available chiral derivative is (3S,4R)-4-fluoro-3-methylpentanoic acid nih.gov. The synthesis of such molecules with multiple contiguous stereocenters requires sophisticated stereoselective methods. Asymmetric aldol (B89426) reactions, conjugate additions to α,β-unsaturated systems, and catalytic asymmetric fluorination are common strategies employed mdpi.com. For example, aldolase-catalyzed reactions can be used to create chiral organofluorine compounds with high stereoselectivity escholarship.org. Additionally, methods for the stereoselective synthesis of fluoroalkanes through the activation of C-F bonds in geminal difluoro compounds using frustrated Lewis pairs (FLPs) have been developed, offering another potential route to chiral fluorinated structures nih.govsemanticscholar.org.
The table below lists key chiral analogs and the general synthetic strategies used to obtain them.
| Chiral Analog | IUPAC Name | Key Synthetic Strategy |
| 4-Fluoro-L-leucine | (2S)-2-amino-4-fluoro-4-methylpentanoic acid | Asymmetric synthesis using chiral auxiliaries nih.govmdpi.com |
| (3S,4R)-analog | (3S,4R)-4-fluoro-3-methylpentanoic acid | Stereoselective synthesis (e.g., asymmetric aldol reactions) nih.gov |
Incorporation of this compound as a Building Block in Complex Molecular Architectures
The unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic character, make this compound and its derivatives valuable building blocks for constructing more complex molecules. In medicinal chemistry, the incorporation of fluorinated fragments is a common strategy to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates escholarship.orgrsc.org.
4-Fluoro-L-leucine, for example, can be incorporated into peptides and peptidomimetics to study protein structure and function or to develop therapeutic agents with enhanced properties. The synthesis of antibacterial compounds derived from (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid demonstrates how amino acid cores can be elaborated into complex heterocyclic systems with biological activity nih.gov. By analogy, 4-fluoro-L-leucine could be used in similar synthetic routes to generate novel fluorinated antibacterial agents.
Furthermore, the carboxylic acid functionality allows for its use in solid-phase synthesis, enabling its incorporation into combinatorial libraries of complex molecules. The development of stereoselective methods to synthesize building blocks like 4'-α-fluoro-methyl carbocyclic nucleoside analogs highlights the importance of fluorinated synthons in accessing novel classes of complex bioactive molecules researchgate.net. The versatility of this compound as a building block is contingent on the array of chemical transformations its functional groups can undergo.
Design and Synthesis of Isotope-Labeled Analogs (e.g., ¹³C, ¹⁸F) for Mechanistic Probes
Isotopically labeled analogs of this compound are indispensable tools for a variety of academic research applications, including reaction mechanism elucidation, metabolic fate studies, and in vivo imaging.
¹⁸F-Labeling for Positron Emission Tomography (PET): The fluorine atom in this compound can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) to create a radiotracer for PET imaging. PET is a powerful non-invasive imaging technique used to visualize and quantify physiological processes in vivo. The synthesis of an ¹⁸F-labeled version of this compound or its derivatives would typically involve a late-stage radiofluorination reaction. Common methods include nucleophilic substitution of a suitable leaving group (e.g., tosylate, nosylate (B8438820), or a trialkylammonium salt) with no-carrier-added [¹⁸F]fluoride nih.govnih.gov. For example, the synthesis of [¹⁸F]MICA-003, a PDE7 inhibitor, was achieved by direct fluorination of a tosylate precursor nih.gov. Another approach is through an isotope exchange reaction, where a non-radioactive fluorine atom is swapped for an ¹⁸F atom nih.govbiorxiv.org. The development of such a tracer could enable studies of the biodistribution and target engagement of drugs derived from this scaffold.
¹³C-Labeling for Mechanistic Studies and NMR: Incorporation of the stable isotope carbon-13 (¹³C) at specific positions within the molecule is highly valuable for mechanistic studies using mass spectrometry and for structural and dynamic studies by ¹³C NMR spectroscopy. For example, labeling one of the methyl groups or the carboxylic carbon would allow researchers to track the molecule's path through a chemical reaction or a metabolic pathway. Synthetic routes to ¹³C-labeled amino acids have been developed, for instance, using palladium-catalyzed C(sp³)–H functionalization with a ¹³C-labeled methyl source (e.g., [¹³C]iodomethane) nih.gov. Such a strategy could potentially be adapted to synthesize ¹³C-methyl-labeled this compound.
The table below outlines strategies for isotopic labeling.
| Isotope | Application | General Synthetic Strategy | Example Precursor/Reagent |
| ¹⁸F | PET Imaging | Nucleophilic substitution with [¹⁸F]F⁻ | Tosylate or nosylate precursor nih.gov |
| Isotope Exchange | Non-radioactive fluoro-compound nih.govbiorxiv.org | ||
| ¹³C | Mechanistic Studies, NMR | C-H functionalization with labeled electrophile | [¹³C]Iodomethane nih.gov |
| Use of ¹³C-labeled starting materials | [¹³C]Carboxyl-labeled acetate |
Applications in Fundamental Biological and Biochemical Research
Mechanistic Studies of Enzyme-Substrate Interactions with Fluorinated Carboxylic Acids
No literature was found that specifically investigates the mechanistic interactions between 4-fluoro-4-methylpentanoic acid and enzymes.
Investigation of Enzyme Active Site Recognition and Binding Affinity
There are no available studies detailing the recognition of This compound within an enzyme's active site or quantifying its binding affinity. While general principles of how fluorination can influence binding exist, specific data for this compound is absent.
Elucidation of Biotransformation Pathways in Cell-Free Systems and Model Microorganisms
No research could be located that describes the biotransformation or metabolic fate of This compound in any biological system, including cell-free enzyme assays or studies with model microorganisms. A study on the biotransformation of a different compound, 4-fluorocinnamic acid, was identified, but this is not relevant to This compound . nih.gov
Role as a Biochemical Probe for Metabolic Pathway Elucidation in Research Systems
There is no evidence in the scientific literature of This compound being used as a biochemical probe to elucidate metabolic pathways.
Use as a Scaffold for Designing Fluorinated Molecular Probes for Research
The use of This compound as a foundational structure or scaffold for the synthesis of more complex fluorinated molecular probes is not described in any available research.
Influence of Fluorination on Molecular Recognition and Catalytic Activity in Biological Systems
While the influence of fluorination on molecular recognition and catalysis is a broad area of study, no research has been published that specifically examines these effects in the context of This compound .
Advanced Analytical Methodologies for Research Sample Characterization
Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess
Chromatography is a cornerstone of modern analytical chemistry, providing powerful tools for the separation and analysis of complex mixtures. For 4-fluoro-4-methylpentanoic acid, various chromatographic techniques are employed to ensure the purity of research samples and to resolve its enantiomers.
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Due to the polarity and relatively low volatility of carboxylic acids like this compound, derivatization is often a necessary step to improve its chromatographic behavior and sensitivity.
One common derivatization strategy for fluorinated carboxylic acids involves esterification to produce more volatile derivatives. For instance, reaction with an alcohol (e.g., methanol, isobutanol) in the presence of an acid catalyst can convert the carboxylic acid to its corresponding ester. Another approach is the use of diazomethane (B1218177) or its derivatives, such as diphenyl diazomethane, which offers rapid and efficient derivatization. Alkylation reagents like N,N-dimethylformamide dialkylacetals have also been explored for the derivatization of perfluorinated carboxylic acids.
Alternatively, for short-chain fatty acids, direct analysis without derivatization can sometimes be achieved using specialized columns. A wax-type capillary column, for example, may allow for the separation of underivatized short-chain fatty acids. shimadzu.com
The mass spectrometer provides sensitive detection and structural information, which is invaluable for confirming the identity of the analyte. The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show characteristic fragment ions, aiding in its unambiguous identification.
Table 1: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Value |
|---|---|
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, 1 mL/min |
| Derivatization Reagent | Isobutyl chloroformate/Pyridine |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
This table presents hypothetical parameters based on common practices for the analysis of similar compounds and should be optimized for specific applications.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are not amenable to GC analysis. For this compound, reversed-phase HPLC is a suitable approach.
A typical HPLC method would employ a C18 column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the acidic analyte, the pH of the mobile phase is usually adjusted with an acid, such as formic acid or phosphoric acid. longdom.orgsigmaaldrich.com Detection can be achieved using a UV detector, typically at a low wavelength around 210 nm, where carboxylic acids exhibit some absorbance. longdom.org For greater sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govrestek.comrsc.org
Table 2: Illustrative HPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer |
| Injection Volume | 10 µL |
This table provides an illustrative HPLC method. The actual parameters may need to be adjusted based on the specific instrument and sample matrix.
Since this compound possesses a chiral center, the separation of its enantiomers is essential for stereospecific research. Chiral chromatography is the most effective technique for this purpose. There are two main approaches: indirect and direct separation.
The indirect method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com However, the direct method, which utilizes a chiral stationary phase (CSP), is more common. nih.gov
For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and anion-exchange type CSPs (e.g., based on quinine (B1679958) or quinidine) are often effective. researchgate.netchiraltech.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for achieving optimal separation. Additives such as acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) are often used to improve peak shape and resolution. researchgate.net
Table 3: Potential Chiral HPLC Conditions for Enantiomeric Resolution
| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Anion-Exchange CSP) |
|---|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Quinine-based anion exchanger |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Heptane/Isopropanol with 0.1% Formic Acid | Methanol with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detector | UV at 220 nm | UV at 220 nm |
These conditions are examples of potential starting points for method development and will likely require optimization.
Quantitative Analysis of this compound in Research Matrices
Accurate quantification of this compound in various research matrices, such as biological fluids or environmental samples, is crucial for many studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range. d-nb.info
The method typically involves a sample preparation step to extract the analyte and remove interferences. Solid-phase extraction (SPE) is a common technique for the pre-concentration and cleanup of fluorinated acids from aqueous samples. nih.gov An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound), should be used to correct for matrix effects and variations in sample processing and instrument response.
The LC-MS/MS is operated in multiple reaction monitoring (MRM) mode, where the precursor ion (the deprotonated molecule [M-H]⁻ in negative ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a high degree of specificity.
Table 4: Representative LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Value |
|---|---|
| LC System | UPLC system (e.g., Waters ACQUITY) |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 5 mM Ammonium (B1175870) Acetate, B: Methanol |
| Flow Rate | 0.3 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | To be determined experimentally |
| Product Ion(s) | To be determined by fragmentation analysis |
| Limit of Quantification | Potentially in the low ng/L to µg/L range nih.govnih.gov |
Specific mass transitions and limits of quantification must be determined through experimental validation.
Development of Specific Analytical Protocols for Trace Analysis in Research Environments
The detection of this compound at trace levels in complex research environments, such as environmental water samples or biological tissues, requires the development of highly specific and sensitive analytical protocols. These protocols are typically based on the principles of LC-MS/MS as described above but involve more rigorous sample preparation and validation.
Key aspects of developing such a protocol include:
Sample Preparation: Optimization of extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve high recovery and minimize matrix effects. The choice of SPE sorbent is critical and may include weak anion exchange (WAX) or polymeric reversed-phase materials.
Chromatography: The use of ultra-high-performance liquid chromatography (UPLC) can provide faster analysis times and improved resolution. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be an alternative to triple quadrupole instruments, offering the ability to identify unknown fluorinated compounds in addition to quantifying the target analyte.
Method Validation: A thorough validation according to established guidelines (e.g., ICH) is necessary to demonstrate the method's accuracy, precision, linearity, selectivity, and stability. This includes determining the limit of detection (LOD) and limit of quantification (LOQ).
Contamination Control: Given the ubiquitous nature of some fluorinated compounds, stringent measures must be taken to avoid contamination during sample collection, preparation, and analysis. This includes using polypropylene (B1209903) or other non-fluoropolymer labware and testing blanks rigorously.
The development of these protocols enables reliable monitoring and assessment of this compound in a variety of research contexts, contributing to a better understanding of its properties and behavior.
Future Research Directions and Emerging Avenues
Exploration of Unconventional Synthetic Pathways and Catalytic Systems
The development of efficient and selective methods for the synthesis of fluorinated compounds is a cornerstone of modern organic chemistry. For 4-fluoro-4-methylpentanoic acid, research is moving beyond traditional fluorination techniques towards more innovative and sustainable approaches.
One such promising area is photoredox catalysis . The direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides can be achieved through visible light-promoted photoredox catalysis. This method is operationally simple and involves the photon-induced oxidation of a carboxylate to form a carboxyl radical. This is followed by rapid carbon dioxide extrusion and a fluorine radical transfer from a fluorinating reagent, such as Selectfluor, to yield the fluoroalkane with high efficiency. nih.gov
Recent studies have demonstrated the use of heterogeneous photocatalysts, such as commercially available titanium dioxide (TiO₂), for the decarboxylative fluorination of aliphatic carboxylic acids in aqueous media. nih.gov In the case of producing this compound, 2,2-dimethylglutaric acid can be selectively monofluorinated under irradiation. nih.gov This process is notable for its rapid reaction rates, with yields of approximately 80% being achieved in as little as five minutes. nih.gov The use of a reusable heterogeneous catalyst and water as a solvent significantly enhances the sustainability of this synthetic route. nih.gov
Another area of exploration is the development of novel catalytic systems. For instance, mechanochemically-prepared silver(I) oxide on titanium dioxide (Ag₂O/TiO₂) has been shown to be an efficient and reusable heterogeneous catalyst for the decarboxylative fluorination of various carboxylic acids, including precursors to this compound. cardiff.ac.uk These mechanochemically prepared catalysts have demonstrated higher levels of activity compared to homogeneous catalysts. cardiff.ac.uk
The table below summarizes key aspects of these emerging synthetic methods.
| Synthetic Method | Catalyst/Reagent | Key Features | Reference |
| Photoredox Catalysis | Visible Light, Photoredox Catalyst | Operationally simple, redox-neutral, uses readily available starting materials. | nih.gov |
| Heterogeneous Photocatalysis | Titanium Dioxide (TiO₂) | Sustainable (reusable catalyst, aqueous media), rapid reaction rates. | nih.gov |
| Mechanochemical Catalysis | Silver(I) Oxide on Titanium Dioxide (Ag₂O/TiO₂) | High catalytic activity, reusable heterogeneous catalyst. | cardiff.ac.uk |
Potential as a Modular Scaffold for New Chemical Entities (NCEs) in Academic Investigations
The unique structural features of this compound, namely the quaternary center bearing a fluorine atom, make it an attractive building block for the synthesis of New Chemical Entities (NCEs) in medicinal chemistry and academic research. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Derivatives of this compound are being actively investigated for their potential biological activities. For example, (S)-2-amino-4-fluoro-4-methylpentanoic acid, a derivative, has been used in the synthesis of novel anthelmintic depsipeptide compounds. googleapis.com This highlights the utility of the this compound core in constructing complex bioactive molecules. Furthermore, this amino acid derivative has been studied for its potential as a selective agonist of the GABA-B receptor, with possible therapeutic applications in neurological disorders. researchgate.net
In the field of cancer research, macrocyclic peptides incorporating a derivative of this compound are being developed as inhibitors of the KRAS protein, a key target in many cancers. google.com The synthesis of these complex molecules often involves the use of the fluorinated pentanoic acid derivative as a key structural component. google.com
The versatility of this compound as a scaffold is further demonstrated by its incorporation into more complex molecules with potential therapeutic applications. For instance, a derivative has been synthesized for use in studies related to Alzheimer's disease, specifically as an inhibitor of β-amyloid peptide production. acs.org
The following table showcases examples of NCEs derived from this compound and their areas of investigation.
| Derivative of this compound | Area of Investigation | Reference |
| (S)-2-amino-4-fluoro-4-methylpentanoic acid | Anthelmintic depsipeptides | googleapis.com |
| (S)-2-amino-4-fluoro-4-methylpentanoic acid | GABA-B receptor agonist | researchgate.net |
| Macrocyclic peptide incorporating a derivative | KRAS protein inhibitors for cancer therapy | google.com |
| α-(N-sulfonamido)acetamide derivative | β-amyloid peptide production inhibitors for Alzheimer's disease | acs.org |
Advanced Functional Material Applications (focusing on chemical modification, not material properties)
While the primary research focus for this compound and its derivatives has been in the life sciences, its unique structure also presents opportunities in the field of advanced functional materials. The chemical modification of this compound can lead to the development of materials with tailored properties.
A notable example lies in the realm of supramolecular chemistry. The amino acid derivative, (S)-2-amino-4-fluoro-4-methylpentanoic acid, has been chemically modified and incorporated into peptides for studying the supramolecular assembly of viral proteins. Specifically, it was used to synthesize a 19F-labeled peptide of the SARS-CoV-2 envelope protein to investigate the formation of pentamer clusters in lipid bilayers. nih.govmeihonglab.com This research highlights how the fluorinated scaffold can be used as a tool for probing complex biological structures and assemblies, a key aspect of functional materials research.
The carboxylic acid functionality of this compound provides a reactive handle for a variety of chemical transformations. This allows for its incorporation into larger structures, such as polymers or functional coatings. While specific research on the polymerization of this compound is not yet widely reported, the principles of polymer chemistry suggest its potential use as a monomer or a modifying agent. For example, it could be converted into an acyl fluoride (B91410), which is more reactive than the corresponding carboxylic acid, and subsequently used in polymerization reactions. researchgate.net
The synthesis of functional polymers often relies on the precise control of monomer structure to achieve desired material properties. The presence of the fluoro-methyl group in this compound could impart unique characteristics to a polymer, such as altered thermal stability, hydrophobicity, and surface properties. While still an emerging area, the chemical modification of this compound for the creation of advanced functional materials represents a promising direction for future research.
Challenges and Opportunities in the Broader Field of Organofluorine Chemistry Research
The research and application of this compound are situated within the broader context of organofluorine chemistry, a field characterized by both significant challenges and immense opportunities.
A primary challenge is the development of more sustainable and environmentally friendly fluorination reactions. cardiff.ac.uk While methods like photoredox catalysis are promising, the industrial scale-up of such processes presents its own set of difficulties, including the need for specialized equipment and the cost of reagents. cardiff.ac.uk The development of robust and reusable heterogeneous catalysts is a key goal to address these challenges. cardiff.ac.uk
Another challenge lies in achieving high regioselectivity and stereoselectivity in fluorination reactions. nih.gov For a molecule like this compound, controlling the position and orientation of the fluorine atom is crucial for its intended function, whether in a pharmaceutical or a material.
Despite these challenges, the opportunities in organofluorine chemistry are vast. The unique properties conferred by fluorine make fluorinated compounds highly sought after in a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials. cardiff.ac.uk There is a continuous need for new fluorinated building blocks, and compounds like this compound and its derivatives are well-positioned to meet this demand.
The development of new catalytic systems and synthetic methodologies will not only facilitate the synthesis of known fluorinated compounds but also open the door to entirely new chemical entities with novel properties and applications. The ongoing exploration of the chemical space around this compound is a testament to the vibrant and evolving nature of organofluorine chemistry.
Q & A
Basic Research Questions
Q. What catalytic conditions optimize the synthesis of 4-fluoro-4-methylpentanoic acid via decarboxylative fluorination?
- Methodological Answer : The reaction employs Ag/TiO₂(SI350) as a catalyst, with Selectfluor® as the fluorinating agent. Optimal conditions include 0.2 mmol substrate, 0.4 mmol Selectfluor®, 0.04 mmol Ag, 4 mL H₂O, and 0.2 mmol K₂CO₃ under N₂ at 25°C. Yields exceeding 95% are achieved within 24 hours, confirmed by NMR and HPLC. Catalyst loading directly impacts initial reaction rates, with 0.04 mmol Ag providing the best balance between efficiency and cost .
Q. Which analytical techniques validate the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation and purity assessment. NMR identifies fluorine-induced deshielding effects on adjacent protons, while HPLC quantifies impurities. For tertiary carboxylic acids like 4F4MPA, retention times and peak integration must align with standards to ensure >95% selectivity .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electronegative fluorine atom at the tertiary carbon increases steric hindrance and polarizes adjacent C–F bonds, reducing nucleophilic attack rates. Computational modeling (e.g., DFT) can predict reaction sites, while kinetic studies under varying pH and solvent conditions (e.g., DMF vs. H₂O) quantify these effects. Comparative studies with non-fluorinated analogs are recommended to isolate fluorine-specific trends .
Advanced Research Questions
Q. What mechanistic role does Ag/TiO₂ play in the decarboxylative fluorination of tertiary carboxylic acids?
- Methodological Answer : Ag nanoparticles on TiO₂ facilitate electron transfer, promoting decarboxylation to form a tertiary carbocation intermediate. Fluorine insertion via Selectfluor® occurs through a radical pathway, as evidenced by ESR spectroscopy. Kinetic isotope effect (KIE) studies and in situ IR spectroscopy can further elucidate rate-determining steps and intermediate stability .
Q. How can researchers address yield discrepancies when scaling up 4F4MPA synthesis?
- Methodological Answer : Scalability challenges often arise from inefficient mass transfer or catalyst deactivation. Design of Experiments (DoE) approaches, such as varying agitation rates or catalyst regeneration cycles, optimize large-scale reactions. For instance, increasing Ag/TiO₂ surface area by ball-milling improves dispersion, while flow chemistry setups enhance reproducibility .
Q. What strategies integrate this compound into peptide-based drug candidates?
- Methodological Answer : The carboxylic acid group enables coupling with amine-terminated peptides via EDC/NHS chemistry. Fluorine enhances metabolic stability and bioavailability. For example, (S)-2-((tert-butoxycarbonyl)(methyl)amino)-4-fluoro-4-methylpentanoic acid (a derivative) serves as a chiral building block in protease-resistant peptidomimetics. Solid-phase synthesis with Fmoc-protected intermediates ensures regioselectivity .
Data Analysis and Contradiction Management
- Key Table : Comparative Yields of 4F4MPA Under Varied Catalytic Loadings (Adapted from )
| Ag/TiO₂ (mmol) | Initial Rate (mmol/min) | Yield at 24h (%) | Selectivity (%) |
|---|---|---|---|
| 0.02 | 0.12 | 78 | 92 |
| 0.04 | 0.31 | 95 | 96 |
| 0.06 | 0.29 | 93 | 95 |
- Conflict Resolution : Lower yields at 0.06 mmol Ag suggest catalyst aggregation. TEM imaging and BET surface area analysis validate this hypothesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
